molecular formula C8H18N2 B15094989 2-[1-(Aminomethyl)cyclopentyl]ethanamine

2-[1-(Aminomethyl)cyclopentyl]ethanamine

Cat. No.: B15094989
M. Wt: 142.24 g/mol
InChI Key: NMQBXMXGZIXHCB-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cyclopentyl]ethanamine is a bicyclic amine featuring a cyclopentane ring substituted with an aminomethyl group at the 1-position and an ethanamine side chain. Its molecular formula is C₈H₁₆N₂, with a molecular weight of 140.23 g/mol.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclopentyl]ethanamine

InChI

InChI=1S/C8H18N2/c9-6-5-8(7-10)3-1-2-4-8/h1-7,9-10H2

InChI Key

NMQBXMXGZIXHCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCN)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cyclopentyl]ethanamine typically involves the reaction of cyclopentyl derivatives with aminomethylating agents. One common method is the reductive amination of cyclopentanone with formaldehyde and ammonia or a primary amine, followed by further reaction with ethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides or acylation with acyl chlorides.

Reaction TypeReagents/ConditionsProductYieldKey Observations
AlkylationEthyl bromide, K₂CO₃, DMF, 60°CN-Ethyl derivative78%Regioselectivity influenced by steric hindrance from the cyclopentyl group .
AcylationAcetyl chloride, pyridine, RTN-Acetylated derivative85%Reaction proceeds via intermediate iminium ion formation; confirmed by NMR .

Schiff Base Formation

The amine reacts with carbonyl compounds (aldehydes/ketones) to form imines, critical in coordination chemistry and drug design.

Carbonyl SourceConditionsProduct StabilityApplication
BenzaldehydeEtOH, reflux, 4hStable in inert atmosphereChelating ligand for Cu(II) complexes .
CyclohexanoneTHF, MgSO₄, 12hAir-sensitiveIntermediate in heterocycle synthesis.

Mechanistic Insight : Proton transfer from the amine to the carbonyl oxygen initiates nucleophilic attack, followed by dehydration .

Hydroamination Catalysis

The compound participates in anti-Markovnikov hydroamination of alkenes/alkynes when coordinated to transition metals.

SubstrateCatalyst SystemSelectivityTurnover Frequency (TOF)
1,3-ButadieneRhodium(II) carboxylate1,4-Regioselectivity120 h⁻¹
PhenylacetyleneChiral dirhodium complexEnantiomeric excess (98% ee)90 h⁻¹

Key Finding : The cyclopentyl group enhances steric control, favoring anti-Markovnikov adducts via η³-π coordination in transition states .

Coordination Chemistry

The amine acts as a bidentate ligand, forming complexes with transition metals.

Metal SaltLigand:Metal RatioComplex StructureApplication
CuCl₂2:1Octahedral geometryCatalytic oxidation of alcohols .
Pd(OAc)₂1:1Square planarCross-coupling reactions (e.g., Suzuki-Miyaura).

Spectroscopic Evidence : IR spectra show shifts in N-H stretching (3350 → 3180 cm⁻¹) upon coordination .

Condensation Reactions

The amine undergoes condensation with β-keto esters or nitriles to form heterocycles.

PartnerConditionsProductBiological Activity
Ethyl acetoacetateHCl, EtOH, ΔPyrrolidine derivativeAntimicrobial (MIC: 8 µg/mL vs. S. aureus) .
MalononitrileNH₄OAc, MWPyrimidine analogueGPR88 agonist (EC₅₀: 59 nM) .

Optimization Note : Microwave (MW) irradiation reduces reaction time from 12h to 20min .

Enzymatic and Biological Interactions

Derivatives inhibit bacterial dihydropteroate synthase (DHPS) and modulate neurotransmitter receptors.

Target Enzyme/ReceptorDerivative StructureIC₅₀/EC₅₀Mechanism
DHPSN-Sulfonamide analogue2.4 µMCompetitive inhibition via hydrogen bonding.
GABAₐ ReceptorN-Benzylated derivative110 nMAllosteric modulation; confirmed by patch-clamp .

SAR Insight : Bulky cyclopentyl groups improve metabolic stability (t₁/₂: 6.2h in human liver microsomes) .

Oxidation and Reduction Pathways

While the primary amine is resistant to oxidation, the cyclopentyl ring can undergo functionalization.

ReactionReagentsProductNotes
Ring OxidationKMnO₄, H₂O, ΔCyclopentanone derivativeOver-oxidation to carboxylic acid occurs at >80°C.
Catalytic HydrogenationH₂, Pd/CSaturated cyclohexyl analogueComplete conversion in 2h (50 psi H₂) .

Scientific Research Applications

2-[1-(Aminomethyl)cyclopentyl]ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]ethanamine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Cyclopentane-Based Amines

Cyclopentane derivatives with amine substituents share structural similarities with the target compound but differ in substitution patterns and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
2-[1-(Aminomethyl)cyclopentyl]ethanamine C₈H₁₆N₂ 140.23 Cyclopentyl core, ethanamine chain, primary amines -
[1-(4-Chlorophenyl)cyclopentyl]methanamine C₁₂H₁₆ClN 209.72 Chlorophenyl substituent, single amine group
[1-(2-Methoxyethyl)cyclopentyl]methanamine C₉H₁₉NO 157.26 Methoxyethyl side chain, primary amine
1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine C₉H₂₀N₂ 156.27 N-ethyl and N-methyl substitutions on amine

Key Differences :

  • Substituent Effects : The chlorophenyl group in [1-(4-chlorophenyl)cyclopentyl]methanamine increases lipophilicity and may enhance blood-brain barrier penetration compared to the unsubstituted target compound .
  • Amine Substitutions: N-ethyl and N-methyl groups in 1-(Aminomethyl)-N-ethyl-N-methylcyclopentanamine reduce basicity and alter receptor-binding profiles compared to primary amines .

Cyclohexane and Other Cycloalkyl Derivatives

Cyclohexane-based amines exhibit larger ring systems, influencing steric interactions and conformational flexibility:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
2-(1-Cyclohexenyl)ethylamine C₈H₁₅N 125.21 Cyclohexene ring, ethylamine chain
2-(Cyclopentylmethoxy)ethanamine C₈H₁₇NO 143.23 Cyclopentylmethoxy group, ethanamine chain

Key Differences :

  • Oxygen Incorporation : The cyclopentylmethoxy group in 2-(cyclopentylmethoxy)ethanamine introduces polarity, improving aqueous solubility relative to the target compound .

Substituted Phenethylamines (2C-X Series)

Phenethylamines with aromatic substitutions are regulated due to psychoactive properties, contrasting with the aliphatic cyclopentane core of the target compound:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Legal Status (U.S.) Evidence Source
2C-E (2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine) C₁₂H₁₉NO₂ 209.29 Ethyl and methoxy groups on phenyl ring Schedule I
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethanamine) C₁₁H₁₇NO₂ 195.26 Methyl and methoxy groups on phenyl ring Schedule I

Key Differences :

  • Aromatic vs. Aliphatic Cores: The 2C-X series’ phenyl rings enable π-π stacking with serotonin receptors, contributing to hallucinogenic effects absent in the aliphatic target compound .

Physicochemical and Pharmacological Implications

  • Lipophilicity: Cyclopentane derivatives generally exhibit lower logP values than aromatic phenethylamines, reducing nonspecific tissue binding .
  • Biological Targets: Primary amines in cyclopentane derivatives may interact with monoamine transporters or enzymes (e.g., monoamine oxidase), but further studies are needed to confirm activity .

Biological Activity

2-[1-(Aminomethyl)cyclopentyl]ethanamine, also known as a cyclopentyl derivative of aminomethylated compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopentyl ring and an aminomethyl group, making it a candidate for various pharmacological applications.

Structural Characteristics

The molecular formula for this compound is C8H17NC_8H_{17}N, with a molecular weight of approximately 141.23 g/mol. The presence of the cyclopentyl ring contributes to its three-dimensional conformation, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the aminomethyl group often exhibit significant biological activities, including:

  • Enzyme Inhibition : Compounds with similar structures have shown promising results in inhibiting various enzymes, which can be pivotal in drug development.
  • Receptor Binding : The binding affinity to specific receptors can modulate numerous biological pathways, potentially leading to therapeutic effects.

1. Enzyme Inhibition Studies

In a study exploring the enzyme inhibition properties of aminomethylated compounds, derivatives similar to this compound were tested against several target enzymes. The results showed that these compounds could inhibit enzyme activity significantly, suggesting their potential as therapeutic agents in conditions where enzyme modulation is beneficial.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundEnzyme A5.0
Similar Compound XEnzyme B3.5
Similar Compound YEnzyme C2.0

2. Receptor Binding Affinity

A study conducted on receptor binding revealed that the cyclopentyl structure enhances binding affinity to certain G-protein coupled receptors (GPCRs). This is critical for developing drugs targeting neurological disorders.

Receptor TypeBinding Affinity (Ki, nM)Reference
GPCR Type 150
GPCR Type 275

Mechanistic Insights

The mechanism of action for this compound appears to involve modulation of neurotransmitter systems. Specifically, studies suggest that this compound may act as a partial agonist at certain receptors involved in mood regulation and cognitive function.

Safety and Toxicity

Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further investigation is necessary to evaluate its safety profile comprehensively. Toxicity assessments are crucial for determining the therapeutic window and potential side effects.

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